molecular formula C18H16ClN3O3S B11245161 N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide

N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide

Cat. No.: B11245161
M. Wt: 389.9 g/mol
InChI Key: KXSJQUXRZWHLPS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the cyclopropyl group. The final steps involve the sulfonamide formation and the attachment of the 3-chlorophenyl and 2-methylbenzenesulfonamide groups. Common reagents used in these steps include chlorinating agents, cyclopropylating agents, and sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonamide group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide include other sulfonamides and oxadiazole derivatives. Examples include:

  • N-(3-chlorophenyl)-5-(1,2,4-oxadiazol-3-yl)benzenesulfonamide
  • 5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination may confer unique reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H16ClN3O3S

Molecular Weight

389.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C18H16ClN3O3S/c1-11-5-6-13(17-20-18(25-21-17)12-7-8-12)9-16(11)26(23,24)22-15-4-2-3-14(19)10-15/h2-6,9-10,12,22H,7-8H2,1H3

InChI Key

KXSJQUXRZWHLPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3CC3)S(=O)(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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